6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid
CAS No.: 67681-84-9
Cat. No.: VC21341303
Molecular Formula: C16H18ClN3O3
Molecular Weight: 335.78 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 67681-84-9 |
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Molecular Formula | C16H18ClN3O3 |
Molecular Weight | 335.78 g/mol |
IUPAC Name | 6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) |
Standard InChI Key | IKDSIKIBLPIUKA-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)Cl)C(=O)O |
Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)Cl)C(=O)O |
Chemical Identity and Structural Properties
6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid is a synthetic quinolone derivative with significant pharmaceutical relevance. The compound is identified by CAS number 67681-84-9 and possesses a molecular weight of 335.78 g/mol. Its molecular formula is C16H18ClN3O3, which represents its complex structure containing multiple functional groups that contribute to its biological activity.
The chemical structure of this compound is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. Key structural features include the chlorine atom at position 6, ethyl group at position 1, carbonyl (oxo) group at position 4, and the distinctive piperazinyl group at position 7. The carboxylic acid group at position 3 of the quinoline ring is another critical functional component that contributes to its pharmacological properties.
Physical and Chemical Characteristics
This compound exhibits specific physical and chemical properties that influence its behavior in various environments. As a member of the quinolone family, it typically presents as a crystalline solid with defined melting and solubility characteristics. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid
Property | Value | Source |
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IUPAC Name | 6-chloro-1-ethyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
Molecular Formula | C16H18ClN3O3 | |
Molecular Weight | 335.78 g/mol | |
CAS Number | 67681-84-9 | |
InChI | InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) | |
InChI Key | IKDSIKIBLPIUKA-UHFFFAOYSA-N |
The chemical identity parameters presented in Table 1 provide a comprehensive identification profile for 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid, facilitating its recognition in chemical databases and scientific literature.
Synthetic Methodologies and Preparation
The synthesis of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid involves multiple stages, commencing with the preparation of essential precursors and progressing through several chemical transformations to achieve the final product. Understanding these synthetic routes is crucial for pharmaceutical manufacturing and further structural modifications aimed at enhancing biological activity.
General Synthetic Approach
Chemical Reactivity and Transformations
The chemical behavior of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid is characterized by its ability to participate in various chemical reactions, which can lead to structural modifications with potential impacts on its biological activity. This reactivity profile is important for understanding both its stability under different conditions and its potential for derivatization.
Key Reaction Types
The compound undergoes several types of chemical reactions, including:
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Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives, typically using oxidizing agents such as hydrogen peroxide or peracids. These oxidation products may exhibit altered biological activities compared to the parent compound.
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Reduction Reactions: Reduction of the compound, often using agents such as sodium borohydride or lithium aluminum hydride, can lead to dihydro derivatives with modified structural characteristics.
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Substitution Reactions: Nucleophilic substitution reactions, particularly at the piperazinyl group, represent another important class of transformations. These reactions typically employ nucleophiles such as amines and thiols under basic conditions.
Major Chemical Products
The chemical transformations of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid yield several significant products:
Table 2: Major Products from Chemical Transformations
Reaction Type | Reagents | Major Products | Potential Applications |
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Oxidation | H2O2, Peracids | N-oxide Derivatives | Modified antimicrobial activity |
Reduction | NaBH4, LiAlH4 | Dihydro Derivatives | Altered biological properties |
Substitution | Amines, Thiols | Substituted Derivatives | Enhanced pharmacological profile |
These chemical transformations illustrate the versatility of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid as a scaffold for generating diverse chemical entities with potential pharmaceutical applications.
Biological Activities and Pharmacological Properties
6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid exhibits significant biological activities, primarily centered on its antimicrobial properties. As a member of the quinolone family, it shares mechanistic similarities with established antibacterial agents while possessing unique characteristics attributed to its specific structural features.
Antibacterial Activity
The compound's primary biological significance lies in its broad-spectrum antibacterial properties, characteristic of quinolone derivatives. The antibacterial mechanism typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to disruption of bacterial cell function and ultimately cell death.
Related fluoroquinolone compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, analogous compounds such as those described in research on 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid have shown minimum inhibitory concentration (MIC) values in the range of 0.44-34.02 μM against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
Anti-tubercular Activity
Research on structurally similar compounds has revealed potential anti-tubercular activity. Studies on 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues have demonstrated MIC values ranging from 7.32-136.10 μM against Mycobacterium tuberculosis H37Rv . This suggests that 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid may also possess anti-tubercular properties worthy of investigation.
Comparative Analysis with Related Compounds
Understanding the relationship between 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid and structurally similar compounds provides valuable insights into structure-activity relationships and potential optimization strategies for enhanced biological activity.
Structural Analogues
Several quinolone derivatives share structural similarities with 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid while exhibiting distinct biological profiles. Notable examples include:
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Ciprofloxacin: A widely used fluoroquinolone antibiotic with similar antibacterial properties.
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Norfloxacin: A fluoroquinolone commonly used to treat urinary tract infections .
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Ofloxacin: Known for its broad-spectrum antibacterial activity.
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6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A compound identified as Enrofloxacin impurity E, which differs from our target compound by having a cyclopropyl group at position 1 instead of an ethyl group and an ethyl substitution on the piperazinyl group .
Table 3: Comparison of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid with Related Compounds
Compound | Structural Differences | Molecular Weight (g/mol) | Key Application Areas |
---|---|---|---|
6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid | Reference compound | 335.78 | Antibacterial, potential anticancer |
Ciprofloxacin | Fluorine at C-6 instead of chlorine; cyclopropyl at N-1 instead of ethyl | ~331.3 | Broad-spectrum antibiotic |
Norfloxacin | Fluorine at C-6 instead of chlorine; different substitution pattern | ~319.3 | Urinary tract infections |
Ofloxacin | Different ring system; different substitution pattern | ~361.4 | Broad-spectrum antibiotic |
6-Chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Cyclopropyl at N-1; ethyl on piperazine | 375.8 | Enrofloxacin impurity |
Structure-Activity Relationships
The distinctive structural features of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid contribute to its specific biological profile. The presence of the piperazinyl group at position 7 enhances its antibacterial activity and spectrum of action. The chlorine substituent at position 6 affects lipophilicity and membrane penetration, influencing the compound's pharmacokinetic properties. Meanwhile, the ethyl group at position 1 and the carboxylic acid at position 3 play crucial roles in binding to bacterial enzymes.
The structure-activity relationship studies of similar compounds have demonstrated that modifications at these key positions can significantly alter biological activities, providing a foundation for rational design of new derivatives with enhanced properties.
Scientific Research Applications
6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid serves as a valuable compound in multiple scientific research areas, contributing to advancements in both basic and applied sciences.
Chemical Research Applications
In the field of chemistry, this compound functions as a building block for the synthesis of more complex molecules. Its well-defined reactivity profile allows for controlled modifications, enabling the development of diverse chemical libraries for structure-activity relationship studies. These derivative compounds provide valuable insights into the fundamental principles of medicinal chemistry and drug design.
Biological and Medical Research
The compound has significant applications in biological and medical research, particularly in:
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Antimicrobial Studies: Used as a reference compound for developing new antibacterial agents, especially against resistant strains.
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Cancer Research: Recent investigations into its potential anticancer properties, particularly in prostate cancer models, have expanded its application scope beyond infectious diseases.
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Pharmacological Investigations: Serves as a platform for understanding structure-activity relationships in quinolone antibiotics and developing more effective derivatives.
Industrial Applications
In the industrial sector, 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid contributes to the development of new pharmaceuticals and agrochemicals. Its established synthetic pathways provide scalable processes for commercial production, while its biological activities offer potential applications in both human health and agricultural sectors.
Current Research Trends and Future Perspectives
Research on 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid and related compounds continues to evolve, driven by challenges in antimicrobial resistance and the need for more effective and safer therapeutic agents.
Recent Developments
Recent scientific investigations have expanded our understanding of this compound's potential beyond its established antibacterial activities. Notable developments include:
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Anticancer Research: Exploration of anticancer properties, particularly in prostate cancer models, represents a significant expansion of its potential therapeutic applications.
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Novel Derivatives: Ongoing research on structural modifications to enhance biological activity and reduce potential side effects continues to generate new derivatives with improved properties.
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Combination Therapies: Investigation of synergistic effects when combined with other antimicrobial or anticancer agents offers promising approaches for overcoming resistance mechanisms.
Future Research Directions
Several promising research directions could further expand our understanding and application of 6-Chloro-1-Ethyl-4-Oxo-7-(Piperazin-1-yl)-1,4-Dihydroquinoline-3-Carboxylic acid:
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Mechanism Elucidation: Further studies to elucidate the precise molecular mechanisms underlying its anticancer activities would provide valuable insights for targeted drug development.
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Nano-formulations: Development of novel delivery systems to enhance bioavailability and reduce potential toxicities represents an important area for future investigation.
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Expanded Therapeutic Applications: Exploration of potential efficacy in other disease models, including inflammatory conditions and additional cancer types, may reveal new therapeutic opportunities.
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Green Synthesis Methods: Development of more environmentally friendly synthetic approaches that reduce solvent use and waste generation aligns with sustainable chemistry principles.
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